Coproporphyrin III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Hemoglobin synthesis: CIII is an intermediate molecule in the pathway for the production of heme, the iron-containing component of hemoglobin in red blood cells .

- Light-activated therapies: CIII can be used in photodynamic therapy (PDT), a treatment approach that utilizes light to activate photosensitive molecules and damage targeted cells. While not as widely used as its cousin, protoporphyrin IX (PpIX), CIII has been explored in research for potential applications in PDT due to its ability to accumulate in tumor cells .

Beyond Hemoglobin: Exploring CIII's Diverse Functions

Research is ongoing to explore various other functions and applications of CIII:

- Microbial interactions: Studies suggest CIII might play a role in the interactions between different types of bacteria. For instance, research has shown that CIII produced by Propionibacterium species can induce aggregation and biofilm formation in Staphylococcus aureus, a potential mechanism for competition in the human nostril microbiome .

- Zinc acquisition: CIII has been identified as a molecule involved in zinc acquisition by certain bacteria. For example, Glutamicibacter arilaitensis, a bacterium found in cheese rinds, produces CIII, which readily binds to zinc, suggesting its role in this process .

- Acne diagnosis: Researchers are exploring the potential of measuring CIII levels in the skin to assess acne severity. CIII is a fluorescent molecule, and its accumulation in inflamed acne lesions could be detected using specialized imaging techniques .

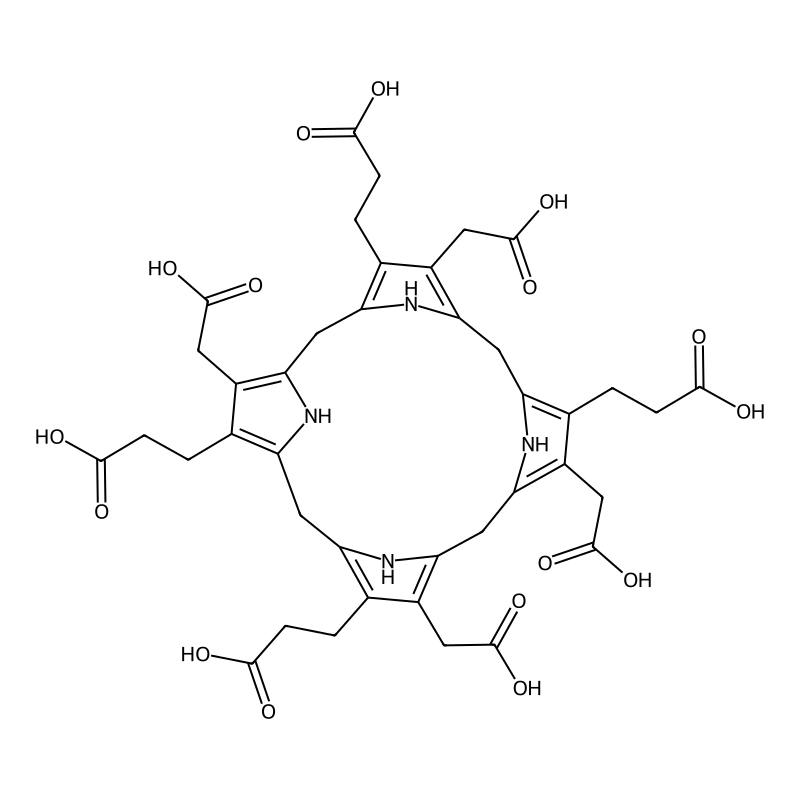

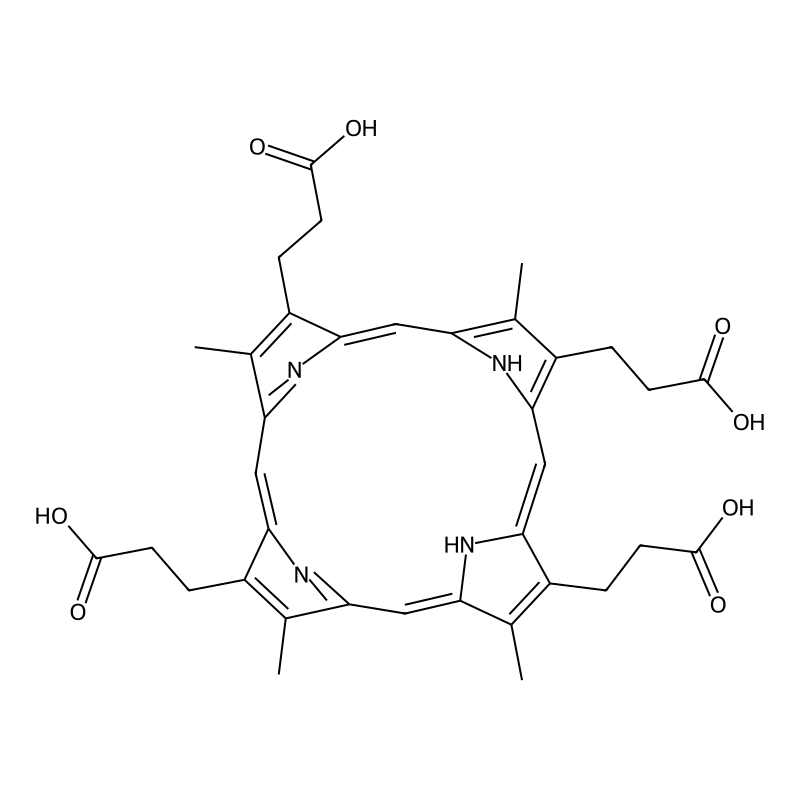

Coproporphyrin III is a tetrapyrrole compound that plays a crucial role in heme metabolism. It is a metabolic product derived from the degradation of heme and is classified as a type of coproporphyrin, specifically distinguished by its unique structure and properties. The chemical formula for coproporphyrin III is , and it has a molecular weight of approximately 654.71 g/mol . This compound is often found in biological fluids, particularly urine, where it can serve as a biomarker for various metabolic disorders, including porphyrias and conditions associated with heavy metal exposure .

Coproporphyrin III itself does not have a specific biological function. However, its presence and excretion levels are used as an indicator of the efficiency of heme biosynthesis. Elevated levels of coproporphyrin III in urine or feces suggest a blockage or malfunction in one of the enzymatic steps leading to heme production []. This information helps diagnose porphyrias and other disorders affecting heme synthesis.

Coproporphyrin III undergoes several important chemical transformations:

- Formation of Coproheme: The insertion of ferrous iron into coproporphyrin III occurs through the action of the enzyme coproporphyrin III ferrochelatase (CpfC). This process involves the binding of coproporphyrin III and iron, leading to the formation of coproheme, which is essential for various biological functions .

- Decarboxylation: In the presence of specific enzymes, coproporphyrin III can be decarboxylated to yield heme, a vital component in oxygen transport and enzymatic reactions in living organisms .

- Oxidative Reactions: Coproporphyrin III can also undergo spontaneous oxidation, leading to the formation of various byproducts that may have implications in oxidative stress and cellular signaling .

Coproporphyrin III exhibits significant biological activity:

- Metabolic Indicator: Elevated levels of coproporphyrin III in urine can indicate metabolic disorders such as congenital erythropoietic porphyria or sideroblastic anemia, where there is a disruption in heme synthesis .

- Chemical Signaling: It has been suggested that coproporphyrin III acts as a chemical signal in interspecies communication among certain bacteria. For instance, it can induce biofilm formation in Staphylococcus aureus when produced by Propionibacterium species .

- Metal Transport: The compound has been implicated in the transport and utilization of essential metals like zinc, copper, and iron within microbial systems .

Various methods have been developed for synthesizing coproporphyrin III:

- Biosynthetic Pathways: In microorganisms such as Streptomyces atratus, coproporphyrin III is synthesized via non-canonical pathways involving the oxidation of protoporphyrinogen IX to coproporphyrinogen III, followed by further enzymatic transformations .

- Chemical Synthesis: Laboratory synthesis methods include electrophilic mercuration reactions involving derivatives of deuteroporphyrin IX, which can yield coproporphyrin III through controlled

Coproporphyrin III has several applications across different fields:

- Clinical Diagnostics: It serves as a biomarker for diagnosing porphyrias and assessing liver function due to its excretion patterns in urine .

- Research Tool: In microbiology and biochemistry, it is utilized to study heme metabolism and the effects of metal ions on biological systems .

- Therapeutic Investigations: Due to its photosensitizing properties, coproporphyrin III is being explored for potential applications in photodynamic therapy for cancer treatment .

Studies have shown that coproporphyrin III interacts with various biological molecules:

- Protein Binding: It can bind to proteins that utilize iron-coproporphyrin III as a prosthetic group instead of heme, influencing enzymatic activities and metabolic pathways .

- Inhibition Studies: Research indicates that coproporphyrin III may inhibit cytochrome oxidase synthesis in yeast, suggesting a regulatory role in mitochondrial function .

Coproporphyrin III shares structural similarities with several other porphyrins. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Coproporphyrin I | Structural isomer differing in propionate side chains | |

| Protoporphyrin IX | Precursor to heme; lacks the propionic acid groups | |

| Heme | Contains iron; crucial for oxygen transport | |

| Uroporphyrin I | Exhibits different side chain configurations |

Uniqueness of Coproporphyrin III

Coproporphyrin III's uniqueness lies in its specific role as an intermediate in heme biosynthesis and its ability to act both as a metabolic marker and a signaling molecule. Its distinct propionic acid side chains differentiate it from other porphyrins, influencing its solubility and interactions within biological systems.

Non-Canonical Heme Biosynthesis in Gram-Positive Bacteria

The discovery in 2015 that Firmicutes and Actinobacteria (commonly known as Gram-positive bacteria) utilize a fundamentally different pathway for heme biosynthesis represented a significant paradigm shift in our understanding of tetrapyrrole metabolism. While eukaryotes and Gram-negative bacteria synthesize heme through the classical pathway featuring protoporphyrin IX as the terminal intermediate, Gram-positive bacteria were found to employ a distinct non-canonical pathway that proceeds through coproporphyrin III.

This coproporphyrin-dependent pathway (CPD) is utilized by approximately 70% of monoderm Gram-positive bacteria and represents an evolutionarily distinct route to heme synthesis. The pathway diverges after the formation of coproporphyrinogen III, which serves as a common intermediate in both pathways. While the classical pathway oxidizes coproporphyrinogen III to protoporphyrinogen IX, the non-canonical pathway oxidizes it directly to coproporphyrin III.

The terminal steps of heme synthesis in these two pathways demonstrate fundamental differences (Figure 1):

Classical Pathway (Gram-negative bacteria and eukaryotes):

- Coproporphyrinogen III → Protoporphyrinogen IX → Protoporphyrin IX → Heme

Non-canonical Pathway (Gram-positive bacteria):

The discovery of this alternative pathway has significant implications for antibiotic development, as the enzymes involved could potentially serve as targets for antimicrobial agents specific to Gram-positive pathogens. It's worth noting that this pathway is almost exclusively utilized by Firmicutes and Actinobacteria, making it a distinctive feature of their metabolism.

Role of HemY in Coproporphyrinogen III Oxidation

In the non-canonical heme biosynthesis pathway, HemY plays a crucial role as a coproporphyrinogen III oxidase (CgoX), catalyzing the oxidation of coproporphyrinogen III to coproporphyrin III. This function contrasts with its originally proposed role as a protoporphyrinogen oxidase, which was based on incomplete understanding of the Gram-positive heme synthesis pathway.

Biochemical characterization has revealed that Gram-positive HemY is particularly efficient at oxidizing coproporphyrinogen III. Studies with Bacillus subtilis HemY demonstrated that it oxidizes coproporphyrinogen at a rate almost ninefold faster than it oxidizes protoporphyrinogen (7.0 nmol·min⁻¹ vs. 0.85 nmol·min⁻¹) and has a lower apparent Km (0.56 μM vs. 0.95 μM). These kinetic parameters strongly support its preferential activity toward coproporphyrinogen III under physiological conditions.

Structurally, HemY is a 53-kDa peripheral membrane-bound protein. Unlike the protoporphyrinogen oxidases of the classical pathway, HemY from Gram-positive bacteria possesses several distinctive characteristics:

- It is a soluble monomer

- It is relatively insensitive to the herbicide acifluorfen

- It is unable to complement a ΔppoX (hemG) mutant of E. coli

- It has specificity for coproporphyrinogen III oxidation

When overexpressed in E. coli, B. subtilis HemY causes the accumulation of coproporphyrin, not protoporphyrin, further confirming its primary function as a coproporphyrinogen oxidase.

Genomic analyses have corroborated these biochemical findings, revealing that HemY most frequently coexists with HemQ (the terminal enzyme in the non-canonical pathway) and is minimally associated with HemF and HemN (enzymes of the classical pathway). This distribution pattern strongly supports the annotation of HemY primarily as a coproporphyrinogen oxidase and only secondarily as a protoporphyrinogen oxidase.

Ferrochelatase (CpfC) Mechanisms for Iron Insertion

Following the formation of coproporphyrin III, the next step in the non-canonical heme biosynthesis pathway is the insertion of ferrous iron (Fe²⁺) into the porphyrin ring, catalyzed by coproporphyrin ferrochelatase (CpfC). This represents the penultimate step in the coproporphyrin-dependent heme biosynthesis pathway and differs significantly from the classical pathway where ferrochelatase inserts iron into protoporphyrin IX.

The substrate specificity of CpfC is a crucial distinguishing feature of the non-canonical pathway. Prior to the discovery of the coproporphyrin-dependent pathway in 2015, ferrochelatases in monoderm bacteria were believed to utilize protoporphyrin IX as their substrate. However, subsequent research has conclusively demonstrated that these enzymes preferentially insert iron into coproporphyrin III, which has four propionate groups, in contrast to protoporphyrin IX, which has two propionate and two vinyl groups.

Catalytic properties of CpfCs vary across bacterial species. While most ferrochelatases display kcat values ranging from 0.11 to 15.3 min⁻¹, Staphylococcus aureus CpfC exhibits remarkably high activity with a kcat of 165 min⁻¹ using coproporphyrin III and Fe²⁺ as substrates. Similarly, B. subtilis CpfC has been reported to have a kcat of 78 min⁻¹. An interesting characteristic of coproporphyrin-dependent ferrochelatases is their sensitivity to Fe²⁺ concentration, with 0.8 μM identified as the threshold concentration above which inhibition occurs for both B. subtilis and S. aureus enzymes.

Recent structural studies have provided valuable insights into the mechanism of CpfC. The first crystallographic structure of CpfC from Listeria monocytogenes bound to its physiological substrate, coproporphyrin III, revealed specific interactions that govern substrate binding and catalysis. The structure showed that when bound to the enzyme, coproporphyrin III is distorted, leading to a non-planar geometry that likely facilitates iron insertion.

In the active site of L. monocytogenes CpfC, the coproporphyrin is oriented with propionates 2 and 4 (p2 and p4) pointing to the inner core of the protein, while propionates 6 and 7 (p6 and p7) face toward the protein surface and are more solvent-exposed. These specific interactions play a crucial role in substrate recognition and positioning for efficient catalysis.

Table 1: Comparison of kinetic parameters for ferrochelatases from different bacterial species

| Organism | Enzyme | Substrate | kcat (min⁻¹) | Km (μM) | Fe²⁺ inhibition threshold (μM) |

|---|---|---|---|---|---|

| S. aureus | CpfC | Coproporphyrin III | 165 | - | 0.8 |

| B. subtilis | CpfC | Coproporphyrin III | 78 | - | 0.8 |

| B. subtilis | CpfC | Coproporphyrin III | 0.11* | - | - |

*Alternative measurement reported in literature

Coproheme Decarboxylation via HemQ in Terminal Pathway Steps

The final step in the non-canonical heme biosynthesis pathway involves the decarboxylation of coproheme to form protoheme (heme b), catalyzed by coproheme decarboxylase (HemQ). This enzyme, unique to Firmicutes and Actinobacteria, represents a hallmark of the coproporphyrin-dependent pathway and has no functional equivalent in the classical pathway.

HemQ catalyzes an unusual reaction where Fe(II)-containing coproheme acts as both substrate and cofactor. The reaction proceeds through a complex mechanism that involves the decarboxylation of the 2,4-position propionates of coproheme in a stepwise fashion to form the vinyl groups of protoheme. This conversion requires oxidative chemistry, raising questions about the specific oxidants involved in the reaction.

Kinetic and mechanistic studies have provided insights into the HemQ-catalyzed reaction. Under aerobic conditions, the ferrous coproheme-decarboxylase complex is rapidly and selectively oxidized by O₂ to the ferric state. This is followed by a second-order reaction between the ferric complex and H₂O₂ that is slow, pH-dependent, and exhibits a kinetic isotope effect of 2.2 when D₂O₂ is used instead of H₂O₂. These findings suggest that H₂O₂ serves as the oxidant for the decarboxylation reaction.

The involvement of H₂O₂ as an oxidant in HemQ catalysis presents an intriguing biochemical scenario, particularly given that many Gram-positive bacteria are catalase-positive organisms that efficiently degrade H₂O₂. The mechanism likely involves the heterolytic cleavage of H₂O₂, potentially forming a high-valent iron species (Compound I) that mediates the decarboxylation reaction.

Another noteworthy aspect of HemQ catalysis is that it generates heme b in the Fe(III) rather than the Fe(II) state as the end product of heme synthesis. This contrasts with the classical pathway, where heme is typically produced in the ferrous state, and may have implications for subsequent trafficking and incorporation of heme into hemoproteins in Gram-positive bacteria.

Structurally, HemQ exists as a homopentamer, as revealed by crystallographic studies. Unlike many other heme-binding proteins, purified HemQ contains no metals or cofactors, but can bind protoheme to form a stable hemoprotein. This property may be relevant to its function in vivo and potentially to regulatory mechanisms controlling heme biosynthesis in Gram-positive bacteria.

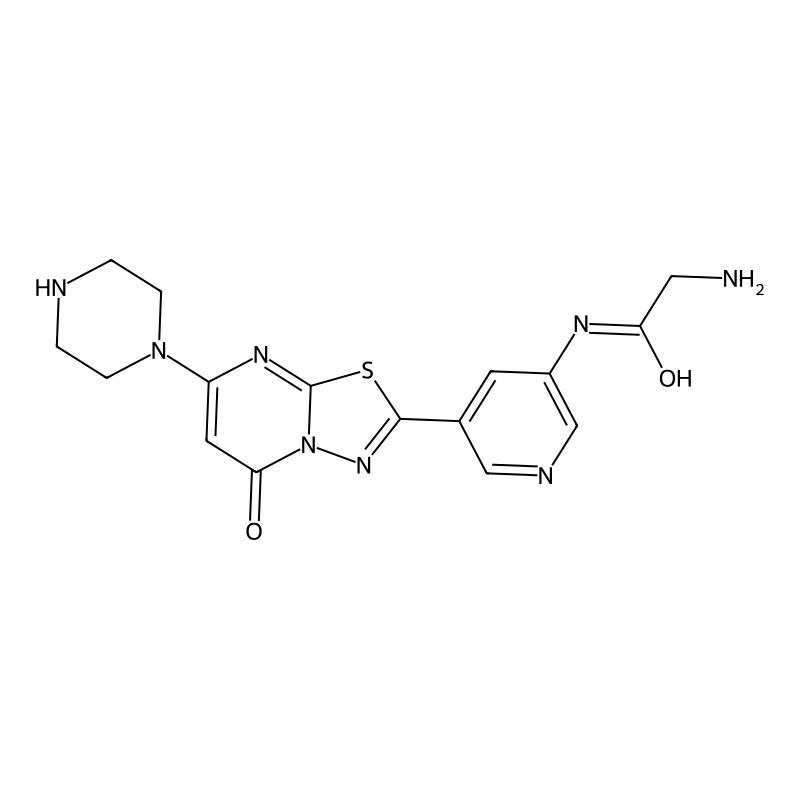

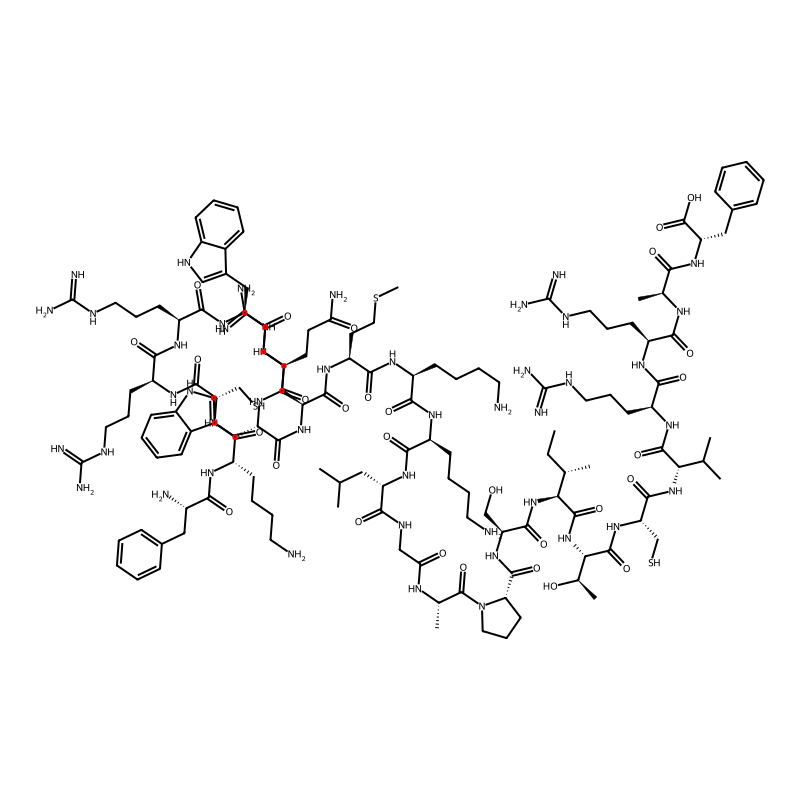

Coproporphyrin III represents a critical tetrapyrrole metabolite that serves as both a heme biosynthetic precursor and an important signaling molecule in diverse microbial communities [1] [6]. This porphyrin compound, with the molecular formula C36H38N4O8 and molecular weight of 654.72 daltons, exhibits unique properties that enable complex interspecies communication networks [2] [4]. The compound functions through the non-canonical heme biosynthesis pathway, where coproporphyrinogen III is oxidized to coproporphyrin III before iron complexation occurs [6] [20]. Recent investigations have revealed that coproporphyrin III mediates sophisticated molecular dialogues between bacterial species and fungal partners, fundamentally altering microbial behavior and community dynamics [11] [19].

Interspecies Signaling in Human Microbiome Niches

Human microbiome ecosystems harbor intricate networks of bacterial communication, with coproporphyrin III emerging as a pivotal signaling molecule that orchestrates interspecies interactions across multiple body sites [11] [16]. The nostril microbiota, comprising predominantly Propionibacterium, Corynebacterium, and Staphylococcus genera, demonstrates remarkable chemical communication through coproporphyrin III production and recognition [12] [17]. Propionibacterium species, particularly Propionibacterium acnes and Propionibacterium granulosum, function as primary producers of extracellular coproporphyrin III, generating concentrations ranging from 40 to 65 picomoles per milligram of dry cell weight [11] [16].

The molecular architecture of coproporphyrin III enables its function as an interspecies signaling molecule through specific structural features that distinguish it from other porphyrin compounds [1] [4]. The tetrapyrrole macrocycle contains four propionate side chains that facilitate hydrogen bonding interactions with target bacterial proteins, while the conjugated ring system provides stability and specificity for receptor recognition [23]. Analytical characterization reveals that coproporphyrin III maintains distinct absorption maxima at 400 nanometers, enabling spectroscopic identification and quantification in complex microbial samples [16].

Table 1: Coproporphyrin III Production by Bacterial Species

| Bacterial Species | Coproporphyrin III Production (pmol/mg dry cells) | Coproporphyrin I Production (pmol/mg dry cells) | Primary Habitat |

|---|---|---|---|

| Propionibacterium acnes | 45-65 | 10-20 | Human nostril, skin |

| Propionibacterium granulosum | 40-60 | 8-18 | Human nostril, skin |

| Corynebacterium accolens | 15-25 | 5-8 | Human nostril |

| Staphylococcus aureus | 0.7-9.4 | Not detected | Human nostril, skin |

| Staphylococcus epidermidis | 0.7-9.4 | Not detected | Human skin |

| Glutamicibacter arilaitensis | Upregulated in presence of fungi | Not determined | Cheese rind microbiome |

The production specificity of coproporphyrin III versus coproporphyrin I demonstrates remarkable selectivity in bacterial metabolism, with human-associated Propionibacterium species producing coproporphyrin III at concentrations exceeding coproporphyrin I by threefold or greater [11] [16]. This preferential biosynthesis suggests evolutionary optimization for specific signaling functions within human microbiome niches [12]. Corynebacterium accolens exhibits moderate coproporphyrin III production, while Staphylococcus species demonstrate minimal endogenous production, positioning them primarily as signal receivers rather than producers [11] [17].

Environmental factors critically influence coproporphyrin III-mediated signaling within human microbiomes, particularly pH conditions that range from 4.5 to 6.5 across skin and nostril surfaces [16] [17]. These acidic conditions align precisely with the optimal pH range required for coproporphyrin III signaling activity, suggesting co-evolution between host physiology and microbial communication systems [12]. The physiological relevance extends to sebaceous material composition, where coproporphyrin III represents the predominant porphyrin detected in pilosebaceous glands, supporting its abundance and availability for signaling functions [16] [17].

Biofilm Induction in Staphylococcus aureus via Propionibacterium-Derived Coproporphyrin III

Propionibacterium-produced coproporphyrin III exerts profound effects on Staphylococcus aureus physiology, inducing both cellular aggregation and biofilm formation through dose-dependent mechanisms [11] [16] [17]. This interspecies interaction represents one of the first documented examples of small-molecule-mediated communication between medically relevant members of the human microbiota [12] [17]. The aggregation response requires specific environmental conditions, including early stationary growth phase timing and acidic pH environments ranging from 4.0 to 6.5 [16] [17].

Dose-response relationships reveal that coproporphyrin III induces Staphylococcus aureus aggregation in a concentration-dependent manner, with significant responses occurring at concentrations as low as 0.5 micromolar [16] [17]. Maximum aggregation responses occur at concentrations between 2.5 and 10 micromolar, indicating saturable binding kinetics consistent with specific receptor-mediated recognition [11] [16]. The temporal specificity for early stationary phase suggests that Staphylococcus aureus cells must reach a particular physiological state to respond effectively to coproporphyrin III signaling [17].

Table 2: Dose-Response Relationship of Staphylococcus aureus to Coproporphyrin III

| Coproporphyrin III Concentration (μM) | Aggregation Response | Biofilm Formation (Relative to Control) | pH Requirement | Growth Phase Dependency |

|---|---|---|---|---|

| 0.1 | No aggregation | 1.0 | N/A | N/A |

| 0.5 | Minimal aggregation | 1.2 | 4.0-6.5 | Early stationary |

| 1.0 | Moderate aggregation | 2.1 | 4.0-6.5 | Early stationary |

| 2.5 | Strong aggregation | 3.8 | 4.0-6.5 | Early stationary |

| 5.0 | Maximum aggregation | 5.2 | 4.0-6.5 | Early stationary |

| 10.0 | Maximum aggregation | 5.3 | 4.0-6.5 | Early stationary |

Biofilm formation represents a critical consequence of coproporphyrin III signaling, with profound implications for Staphylococcus aureus pathogenicity and persistence [16] [17]. Coproporphyrin III induces surface-attached biofilm development that occurs independently of plasma protein coating, distinguishing this response from traditional biofilm formation mechanisms [11] [16]. Multiple Staphylococcus aureus strains demonstrate consistent biofilm responses to coproporphyrin III exposure, indicating conserved recognition and response pathways across different genetic backgrounds [17].

The molecular mechanism underlying coproporphyrin III-induced biofilm formation requires the sarA transcriptional regulator, a key regulatory protein governing biofilm development in Staphylococcus aureus [16] [17]. Mutant strains lacking functional sarA fail to respond to coproporphyrin III stimulation, demonstrating that this signaling pathway integrates with established biofilm regulatory networks [11]. This requirement suggests that coproporphyrin III functions as an environmental cue that activates existing biofilm machinery rather than bypassing normal regulatory controls [16] [17].

Table 3: Molecular Mechanisms of Coproporphyrin III Interactions

| Interaction Type | Molecular Participants | Binding Strength/Affinity | Functional Outcome |

|---|---|---|---|

| Propionate-Protein Hydrogen Bonding | Thr14, Arg29, Arg45, Tyr46, Ser53, Tyr124 | Strong H-bonds (multiple sites) | Protein stabilization |

| Zinc Chelation | Zinc ions, propionate groups | High affinity for Zn²⁺ | Metal homeostasis |

| Membrane Binding | Bacterial cell membrane | Moderate membrane association | Cell surface interaction |

| sarA-Dependent Regulation | sarA transcriptional regulator | Required for biofilm response | Biofilm formation |

| pH-Dependent Conformational Change | Coproporphyrin III macrocycle | pH 4.0-6.5 optimal | Signal activation |

| Dose-Dependent Aggregation | Multiple S. aureus cells | EC50 ≈ 1-2.5 μM | Cell aggregation |

The structural basis for coproporphyrin III recognition involves multiple hydrogen bonding interactions between the four propionate groups and specific amino acid residues in target proteins [23]. Crystallographic analysis reveals that propionate groups establish hydrogen bonds with threonine, arginine, tyrosine, and serine residues, creating a stable binding interface that governs signal specificity [7] [23]. These interactions demonstrate remarkable precision, with each propionate group engaging distinct amino acid partners to achieve optimal binding geometry [23].

Fungal-Bacterial Crosstalk in Glutamicibacter arilaitensis Systems

Glutamicibacter arilaitensis exhibits sophisticated responses to fungal presence through upregulated coproporphyrin III production, representing a novel mechanism of interkingdom communication within cheese rind microbiomes [9] [14] [19]. This bacterium-fungus interaction demonstrates remarkable specificity, with Penicillium species serving as primary fungal partners that trigger coproporphyrin III biosynthesis [9] [19]. The response manifests as visible pink pigmentation, providing a phenotypic indicator of active molecular crosstalk between bacterial and fungal community members [14] [19].

Mass spectrometric analysis reveals that the pink pigment corresponds to zinc coproporphyrin III, indicating metal chelation as a fundamental aspect of this signaling system [9] [14]. Imaging mass spectrometry detects characteristic mass-to-charge ratios of 716, 717, 718, 719, and 720, corresponding to zinc-bound coproporphyrin III isotopes [14]. This zinc complexation distinguishes the fungal-induced response from other coproporphyrin III signaling systems and suggests specialized functions related to trace metal acquisition [9] [19].

The transcriptional response of Glutamicibacter arilaitensis to fungal presence involves upregulation of genes within the siroheme biosynthesis pathway, including components of coproporphyrin III biosynthesis [9]. Genomic analysis identifies an eight-gene operon containing homologs of characterized coproporphyrin III biosynthetic enzymes, supporting the genetic basis for enhanced porphyrin production [9]. This coordinated gene expression indicates that fungal detection triggers a comprehensive metabolic reprogramming rather than simple activation of existing biosynthetic capacity [14].

Table 4: Fungal-Bacterial Crosstalk Mediated by Coproporphyrin III

| Fungal Partner | Bacterial Response | Coproporphyrin III Form | Detection Method | Environmental Conditions | Proposed Function |

|---|---|---|---|---|---|

| Penicillium roqueforti | Pink pigment production | Zinc coproporphyrin III | Mass spectrometry (m/z 716-720) | Cheese curd agar, pH 7 | Metal acquisition |

| Penicillium nalgiovense | Pink pigment production | Zinc coproporphyrin III | Mass spectrometry (m/z 716-720) | Cheese curd agar, pH 7 | Metal acquisition |

| Penicillium commune | Pink pigment production | Zinc coproporphyrin III | Mass spectrometry (m/z 716-720) | Cheese curd agar, pH 7 | Metal acquisition |

| General Penicillium species | Coproporphyrin III upregulation | Zinc coproporphyrin III | Imaging mass spectrometry | Cheese rind microbiome | Trace metal chelation |

Environmental pH conditions significantly influence fungal-bacterial crosstalk, with optimal responses occurring at neutral pH conditions around 7.0 on cheese curd agar [14]. This pH preference contrasts with the acidic requirements for Staphylococcus aureus signaling, suggesting distinct recognition mechanisms and functional contexts for coproporphyrin III-mediated communication [9] [14]. The cheese rind microbiome provides a unique ecological niche where nutrient competition and cooperation drive complex signaling networks [19].

The crystallographic analysis of Listeria monocytogenes ferrochelatase complexes represents a landmark achievement in understanding the structural biology of coproporphyrin III-binding proteins. This section presents the first high-resolution structural data for both substrate-bound and product-bound states of a coproporphyrin ferrochelatase from a representative monoderm pathogen.

Structural Determination and Refinement Statistics

The crystal structures of both coproporphyrin III-bound and coproheme-bound Listeria monocytogenes ferrochelatase were determined through molecular replacement using previously solved Bacillus subtilis ferrochelatase structures as search models [1] [2]. The crystallographic data collection and refinement statistics demonstrate exceptional quality, with the coproporphyrin III-bound wild-type structure (Protein Data Bank identifier: 8AT8) refined to 1.51 Å resolution and the coproheme-bound structure (Protein Data Bank identifier: 6SV3) refined to 1.64 Å resolution [1] [2].

The substrate-bound structure exhibits superior resolution with R-work and R-free values of 0.1461 and 0.1816, respectively, indicating high-quality model refinement. The structure was solved in space group P 1 21 1 with unit cell dimensions of 37.63 × 68.07 × 63.04 Å and angles of 90°, 102.22°, 90°. Data collection statistics show excellent completeness (99.11%) and high signal-to-noise ratio (mean I/sigma(I) = 13.42), with a multiplicity of 2.0 and Wilson B-factor of 17.58 Ų [1].

| Parameter | Coproporphyrin III Complex (8AT8) | Coproheme Complex (6SV3) |

|---|---|---|

| Resolution (Å) | 36.78–1.51 | 36.5–1.64 |

| Space Group | P 1 21 1 | P 1 21 1 |

| Unit Cell (Å, °) | 37.63, 68.07, 63.04, 90, 102.22, 90 | 37.47, 68.14, 62.91, 90, 103.06, 90 |

| R-work | 0.1461 | 0.1713 |

| R-free | 0.1816 | 0.2014 |

| Completeness (%) | 99.11 | 99.04 |

| Ramachandran favored (%) | 97.06 | 97.07 |

Overall Protein Architecture and Domain Organization

The monomeric Listeria monocytogenes ferrochelatase exhibits a characteristic ferredoxin-like fold comprising two distinct domains, each containing a four-stranded parallel β-sheet flanked by α-helices [1] [2]. This architectural organization is conserved across ferrochelatase family members and is essential for substrate binding and catalytic function. The two ferredoxin-like domains create a substantial cleft that serves as the active site, where coproporphyrin III binding and iron insertion occur.

The overall structural comparison reveals that the coproporphyrin III-bound and coproheme-bound forms maintain nearly identical protein backbone conformations, with a root mean square deviation of only 0.297 Å when superimposed [2]. This structural stability demonstrates that the protein scaffold provides a rigid framework for substrate binding while accommodating the conformational changes necessary for catalysis.

Active Site Architecture and Catalytic Residues

The active site of Listeria monocytogenes ferrochelatase contains several highly conserved amino acid residues that are essential for catalytic function. The proximal tyrosine residue (Tyr12) and the distal histidine-glutamate pair (His182 and Glu263) form the core of the metal-binding site [1] [2]. These residues are positioned to coordinate the ferrous iron substrate and facilitate its insertion into the coproporphyrin III macrocycle.

The catalytic architecture differs significantly from that observed in human ferrochelatase, where a methionine residue coordinates the metal center after iron incorporation. In the bacterial enzyme, the proximal tyrosine (Tyr12) is positioned almost parallel to the porphyrin ring, creating potential π-stacking interactions with pyrrole ring A. The distance between His182 and the coproheme iron is measured at 3.2 Å, which is optimal for coordination geometry while maintaining the flexibility necessary for substrate binding and product release [2].

Substrate Binding Mode and Porphyrin Orientation

The crystallographic analysis reveals the precise binding mode of coproporphyrin III within the active site cleft. The porphyrin macrocycle is oriented with propionate groups 2 and 4 pointing toward the inner core of the protein, while propionate groups 6 and 7 face the protein surface and are more solvent-exposed [1]. This orientation is stabilized by an extensive network of hydrogen bonds and salt bridges involving six key amino acid residues.

The electron density maps allow unambiguous assignment of all four propionate groups and their interactions with the protein matrix. The asymmetric nature of coproporphyrin III, with four propionate substituents compared to the two propionate and two vinyl groups of protoporphyrin IX, creates a unique binding signature that confers substrate specificity to the coproporphyrin ferrochelatase [1] [2].

Conformational Changes Upon Substrate Binding

Comparison of the apo-enzyme structure with the substrate-bound and product-bound forms reveals specific conformational changes that occur upon ligand binding. The most significant structural rearrangement involves a short loop hosting the Ser53 residue, which undergoes a major reorientation upon coproheme binding. In the apo-structure, the Ser53 side chain is solvent-exposed, while in the product-bound form, it points toward the inner core of the protein to establish hydrogen bonding with propionate group 4 [2].

Additional conformational changes include the movement of two α-helices that form the substrate channel, which move closer to the inner core of the protein upon ligand binding. The amino acid residues Arg29, Arg45, Met38, and Lys224 show significant changes in side chain orientation, leading to closure of the binding cleft and formation of a more compact overall structure [2].

Comparative Analysis with Related Structures

The structural comparison with other ferrochelatase family members provides insights into the evolutionary conservation of the catalytic mechanism. The Listeria monocytogenes enzyme shares a root mean square deviation of 2.4 Å with human ferrochelatase, despite having less than 10% amino acid sequence identity [1]. This structural conservation underscores the fundamental importance of the ferredoxin-like fold for ferrochelatase function.

However, significant differences exist in the positioning of substrate analogs when compared to structures of Bacillus subtilis ferrochelatase bound to artificial substrates such as N-methylmesoporphyrin or 2,4-disulfonic acid deuteroporphyrin IX. The coproporphyrin III and coproheme molecules in the Listeria monocytogenes structures are positioned substantially deeper within the active site cleft, reflecting the physiological relevance of these natural substrates [1] [2].

Thermal Stability and Thermodynamic Analysis

Differential scanning calorimetry studies reveal that both coproporphyrin III and coproheme binding significantly stabilize the protein structure. The melting temperature increases from 45°C for the apo-enzyme to 57°C for both the substrate-bound and product-bound forms, representing a substantial stabilization of 12°C [2]. This thermal stabilization reflects the extensive noncovalent interactions between the porphyrin macrocycle and the protein matrix.

The van't Hoff enthalpy to calorimetric enthalpy ratio of 1.3 for the apo-enzyme and 0.8 for the ligand-bound forms indicates cooperative unfolding behavior characteristic of a monomeric protein. The identical thermal stability profiles for both coproporphyrin III-bound and coproheme-bound forms suggest that the propionate groups establish similar interaction patterns with the protein in both complexes [2].

Propionate Group Interactions in Porphyrin-Enzyme Binding Pockets

The propionate groups of coproporphyrin III play a crucial role in determining the substrate specificity and binding affinity of coproporphyrin ferrochelatase. Unlike protoporphyrin IX, which contains only two propionate groups, coproporphyrin III possesses four propionate substituents that create a unique interaction pattern with the enzyme active site.

Hydrogen Bonding Network Architecture

The crystallographic analysis reveals that each of the four propionate groups of coproporphyrin III establishes distinct hydrogen bonding interactions with specific amino acid residues in the enzyme active site. Propionate group 2 forms a hydrogen bond with Tyr124 at a distance of 2.7 Å, while propionate group 4 establishes multiple hydrogen bonds with three different residues: Thr14 (2.7 Å), Tyr46 (2.6 Å), and Ser53 (2.7 Å) [1]. The propionate groups at positions 6 and 7 form salt bridges with positively charged arginine residues, specifically Arg45 (3.1 Å) and Arg29 (2.9 Å), respectively [1].

| Propionate Group | Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| p2 | Tyr124 | H-bond | 2.7 |

| p4 | Thr14 | H-bond | 2.7 |

| p4 | Tyr46 | H-bond | 2.6 |

| p4 | Ser53 | H-bond | 2.7 |

| p6 | Arg45 | Salt bridge | 3.1 |

| p7 | Arg29 | Salt bridge | 2.9 |

Propionate Group Coupling and Cooperative Effects

The hydrogen bonding interactions between propionate groups and amino acid residues exhibit significant coupling effects, where the disruption of one interaction influences the stability of others. Site-directed mutagenesis studies combined with resonance Raman spectroscopy demonstrate that the propionate groups 2 and 4 are strongly coupled, as evidenced by the observation that mutations affecting propionate 4 interactions also influence the vibrational frequencies of propionate 2 [1].

Similarly, propionate groups 6 and 7 show cooperative coupling, where the elimination of the hydrogen bond between propionate 6 and Arg45 (through the R45L mutation) dramatically weakens the interaction between propionate 7 and Arg29, increasing the hydrogen bond distance from 2.9 Å to 5.9 Å [1]. This cooperative effect demonstrates that the propionate groups function as an integrated binding motif rather than independent interaction sites.

Structural Consequences of Propionate Interactions

The extensive hydrogen bonding network established by the propionate groups has profound structural consequences for both the substrate and the enzyme. The propionate interactions are directly responsible for the nonplanar distortion of the coproporphyrin III macrocycle, which adopts a saddled conformation in the crystal structure with specific tilting angles for each pyrrole ring [1]. Pyrrole ring A is tilted upward by approximately 4°, while pyrrole ring B is tilted downward by 12°, and pyrrole ring D is tilted downward by 1°, with pyrrole ring C remaining in the plane.

The propionate-mediated distortion is essential for catalytic function, as it exposes the nitrogen lone pairs and protons of the porphyrin core, facilitating the subsequent insertion of ferrous iron. The distortion also creates a conformational strain that may lower the activation energy for the metal insertion reaction [1].

Evolutionary Conservation of Propionate Binding Sites

Sequence alignment and structural comparison studies reveal that the amino acid residues involved in propionate binding are highly conserved across coproporphyrin ferrochelatase family members. The tyrosine residue corresponding to Tyr124 in Listeria monocytogenes ferrochelatase is particularly well-conserved among monoderm bacterial ferrochelatases, indicating its critical importance for substrate recognition and binding [3].

The conservation of the propionate binding network suggests that the four-propionate interaction pattern represents an evolutionary adaptation that confers substrate specificity for coproporphyrin III over protoporphyrin IX. This specificity is essential for the proper functioning of the coproporphyrin-dependent heme biosynthesis pathway in monoderm bacteria [1].

Thermodynamic Contributions of Propionate Interactions

The individual contributions of propionate group interactions to the overall binding affinity have been characterized through systematic mutagenesis studies. The elimination of individual propionate interactions through site-directed mutagenesis reveals that propionate 4 interactions make the largest contribution to binding stability, as evidenced by the dramatic changes in vibrational spectra when the Thr14-propionate 4 interaction is disrupted [1].

The thermodynamic analysis indicates that the propionate groups collectively contribute approximately 12°C to the thermal stability of the enzyme-substrate complex, as measured by differential scanning calorimetry. This stabilization reflects the cumulative effect of multiple hydrogen bonds and salt bridges, which create a highly stable protein-ligand complex [2].

Dynamic Behavior and Conformational Flexibility

Nuclear magnetic resonance studies and molecular dynamics simulations suggest that the propionate groups retain some degree of conformational flexibility even when bound to the enzyme. The R29 residue, which interacts with propionate 7, exists in a split conformation in the coproporphyrin III-bound structure, with 52% of the population in the hydrogen-bonding conformation and 48% in an "out" conformation [1]. This conformational heterogeneity may be important for substrate binding and product release dynamics.

The flexibility of the propionate groups is also reflected in the observation that some uncertainty remains in the detailed orientation of the carboxyl groups of propionates 6 and 7 in certain variant structures due to weak electron density. This flexibility may be functionally important, allowing the enzyme to accommodate the conformational changes that occur during the catalytic cycle [1].

Resonance Raman Spectroscopy of Substrate Distortion Mechanisms

Resonance Raman spectroscopy has emerged as a powerful technique for investigating the structural distortions of coproporphyrin III upon binding to ferrochelatase enzymes. This spectroscopic method provides unique insights into the substrate distortion mechanisms that are essential for understanding the catalytic process.

Spectroscopic Signatures of Substrate Binding

The resonance Raman spectra of free coproporphyrin III and its enzyme-bound complex reveal distinct spectroscopic signatures that reflect the structural changes occurring upon substrate binding. The free coproporphyrin III exhibits characteristic absorption bands with a Soret maximum at 392 nm (with a shoulder at 373 nm) and Q-bands in the regions 500-536 nm (Qy) and 557-608 nm (Qx), consistent with a free-base porphyrin of D2h symmetry [1].

Upon binding to Listeria monocytogenes ferrochelatase, the Soret band shifts to 405 nm and becomes significantly sharpened, while the Q-bands shift to 507, 544, 560, and 611 nm. These spectral changes indicate that the enzyme environment substantially alters the electronic structure of the coproporphyrin III macrocycle, confirming complete substrate binding with no detectable free porphyrin present in solution [1].

Core Size Marker Band Analysis

The resonance Raman spectra in the high-frequency region (1200-1700 cm⁻¹) provide information about the porphyrin core size through the analysis of structure-sensitive marker bands. The core size marker bands observed for the coproporphyrin III-enzyme complex are located at 1367 cm⁻¹ (ν4), 1482 cm⁻¹ (ν3), 1552 cm⁻¹ (ν11), and 1616-1617 cm⁻¹ (ν10) [1].

These wavenumber values are lower than those typically observed for five-coordinate high-spin metalloporphyrin complexes, suggesting that the coproporphyrin III-enzyme complex possesses a larger porphyrin core compared to the corresponding coproheme-enzyme complex. This observation is consistent with the inverse correlation between core size marker band frequencies and the actual size of the porphyrin core [1].

Out-of-Plane Distortion Modes

The most significant finding from the resonance Raman analysis is the activation of out-of-plane vibrational modes upon substrate binding. The binding of coproporphyrin III to the enzyme results in the appearance of γ7 and γ6 out-of-plane modes at 310 and 348 cm⁻¹, respectively [1]. These modes are normally Raman-inactive in planar porphyrin systems but become activated when the tetrapyrrole undergoes nonplanar distortion.

The activation of these specific out-of-plane modes indicates that the coproporphyrin III experiences a doming-like distortion in solution, where all four pyrrole rings tilt in the same direction. This distortion pattern differs from the saddling distortion observed in the crystal structure, highlighting the potential differences between solid-state and solution-phase conformations [1].

Propionate Group Vibrational Analysis

The resonance Raman spectra in the low-frequency region (300-450 cm⁻¹) provide detailed information about the propionate group interactions through the analysis of propionate bending modes. The δ(CβCcCd) bending modes of the four propionate groups are clearly resolved at 360, 381, 393, and 403 cm⁻¹ for the wild-type enzyme-substrate complex [1].

The assignment of these bending modes to specific propionate groups has been accomplished through systematic site-directed mutagenesis studies combined with resonance Raman spectroscopy. The band at 403 cm⁻¹ is assigned to propionate 2 based on its downshift to 390 cm⁻¹ in the Y124F variant, while the band at 360 cm⁻¹ is assigned to propionate 4 based on its sensitivity to mutations affecting the propionate 4 interaction network [1].

Substrate Distortion Coupling to Propionate Interactions

The resonance Raman analysis reveals a direct correlation between the strength of propionate group interactions and the extent of substrate distortion. The out-of-plane modes γ6 and γ7 show dramatic intensity decreases in the T14V/Y46F/S53A triple variant, which disrupts the hydrogen bonding network involving propionate 4 [1]. This observation demonstrates that the strong hydrogen bonds established by propionate 4 are primarily responsible for inducing the nonplanar distortion of the porphyrin macrocycle.

The coupling between propionate interactions and substrate distortion is further evidenced by the observation that variants with weakened propionate binding also show reduced thermal stability and altered catalytic efficiency. The triple variant that exhibits minimal distortion can still catalyze iron insertion, but requires higher iron concentrations to achieve saturation [1].

Comparison of Crystal and Solution Distortion Patterns

A notable finding from the combined crystallographic and resonance Raman analysis is the apparent difference in distortion patterns between the crystal and solution phases. The crystal structure reveals a saddling-like distortion with alternating up-and-down tilting of pyrrole rings, while the solution-phase resonance Raman spectra indicate a doming-like distortion with all pyrrole rings tilting in the same direction [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant